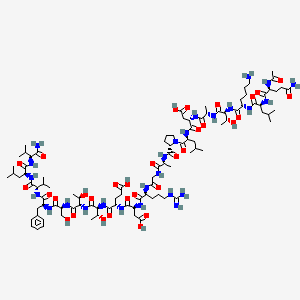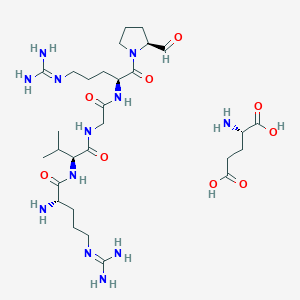
Calcium glycinate
概要
説明
Calcium glycinate is a chelated form of calcium, where calcium ions are bonded to glycine, an amino acid. This compound is known for its high bioavailability and is often used as a dietary supplement to address calcium deficiencies. This compound is favored for its ability to be easily absorbed and utilized by the body, making it an effective option for improving bone health and overall calcium levels.
作用機序
Target of Action
Calcium glycinate primarily targets the bone tissue . It plays a crucial role in maintaining bone health and compensating for calcium deficiency .
Mode of Action
This compound is a chelate formed by calcium and glycine through chemical reactions . The metal ion (calcium) is bonded to the amino and carboxyl group of glycine to form two five-membered rings . This structure allows this compound to interact efficiently with its targets, particularly in bone tissue .
Biochemical Pathways
This compound influences the biochemical metabolic parameters of bone tissue . It plays a role in the regulation of bone tissue metabolism, particularly under conditions such as osteoporosis and during the healing of fractures
Pharmacokinetics
The absorption of this compound can be efficient at significantly lower oral doses . It is absorbed faster and more selectively compared to other forms of calcium
Result of Action
The primary molecular and cellular effect of this compound is the regulation of bone tissue metabolism . It has the potential to compensate for bone tissue calcium deficiency, which is particularly beneficial in conditions like osteoporosis and during the healing of fractures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, physiological conditions such as pregnancy, infancy, menopause, old age, hormones, and growth factors associated with calcium metabolism can affect the bioavailability of calcium . Diseases limiting its absorption and the composition of the intestinal microbiota are also significant factors
生化学分析
Biochemical Properties
Calcium glycinate interacts with various biomolecules. The metal ion in this compound is bonded to the amino and carboxyl group to form two five-membered rings . This structure allows this compound to have satisfactory physico-chemical properties and bioactivities .
Cellular Effects
This compound has potential effects on various types of cells and cellular processes. For instance, it has been suggested that calcium from the complex compound is transported into the circulation, then accumulating in bone tissue . This suggests that this compound could have an impact on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. The metal ion in this compound is bonded to the amino and carboxyl group to form two five-membered rings . This structure allows this compound to interact with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study showed that this compound could be used as a regulator of bone tissue metabolism in the development of experimental osteoporosis in mice and during the healing of rat tibial fractures
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study suggested that the calcium from the complex compound is transported into the circulation, then accumulating in bone tissue
準備方法
Synthetic Routes and Reaction Conditions
Calcium glycinate is typically synthesized by reacting glycine with a calcium salt, such as calcium chloride or calcium carbonate. The reaction is carried out in an aqueous medium, often with the aid of ultrasonic waves to enhance the reaction efficiency. The process involves dispersing glycine and the calcium salt in absolute ethanol, followed by ultrasonic treatment for 4 to 6 hours. The reaction product is then washed with an organic solvent, centrifuged, and vacuum-dried at 60°C to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of ultrasonic waves and ethanol as a solvent helps in achieving high yields and purity. The process is designed to be efficient, avoiding the use of acids or bases, which can complicate the synthesis and purification steps. The mother liquor from the reaction can be recycled, further improving the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
Calcium glycinate can undergo various chemical reactions, including:
Coordination Reactions: The formation of chelates with other metal ions.
Substitution Reactions: Replacement of the glycine ligand with other amino acids or ligands.
Hydrolysis: Breakdown of the chelate in the presence of water.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include other metal salts, amino acids, and solvents like ethanol and water. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to maintain the integrity of the chelate structure.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, coordination reactions with other metal ions can produce mixed metal chelates, while hydrolysis can result in the release of free calcium ions and glycine .
科学的研究の応用
Calcium glycinate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other metal chelates and coordination compounds.
Biology: Studied for its role in cellular calcium regulation and its effects on various biological processes.
Medicine: Investigated for its potential in treating calcium deficiencies, osteoporosis, and other bone-related disorders.
Industry: Utilized in the formulation of dietary supplements and fortified foods to enhance calcium intake.
類似化合物との比較
Similar Compounds
- Magnesium glycinate
- Zinc glycinate
- Calcium gluconate
- Calcium carbonate
Comparison
Calcium glycinate is unique in its high bioavailability and ease of absorption compared to other calcium supplements like calcium carbonate and calcium gluconate. Magnesium glycinate and zinc glycinate are similar in structure, as they are also chelated forms of their respective metal ions with glycine. each compound has distinct biological roles and applications. For instance, magnesium glycinate is often used to address magnesium deficiencies and support muscle and nerve function, while zinc glycinate is used for immune support and skin health .
This compound stands out for its dual role in providing both calcium and glycine, making it a valuable supplement for bone health and overall calcium homeostasis.
特性
IUPAC Name |
calcium;2-aminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Ca/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNJDDJDXNMTHZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CaN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-40-6 (Parent) | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033242261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30954885 | |
| Record name | Calcium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33242-26-1, 35947-07-0 | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033242261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium glycinate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567R60Z85R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3028770.png)



![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028776.png)




![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)
![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)


![2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B3028789.png)
